Cinerubin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity

Source for Drug Discovery

Cinerubin B belongs to a class of natural products called quinoxaline antibiotics. These compounds have attracted interest due to their potential for development into new antibiotics []. Researchers are studying Cinerubin B as a starting point to develop new drugs with improved properties.

Ecological Role

Cinerubin B may play a role in the ecological interactions between bacteria and fungi. Some studies suggest it may be involved in competition between different microbial species []. Understanding this role could provide insights into microbial ecology.

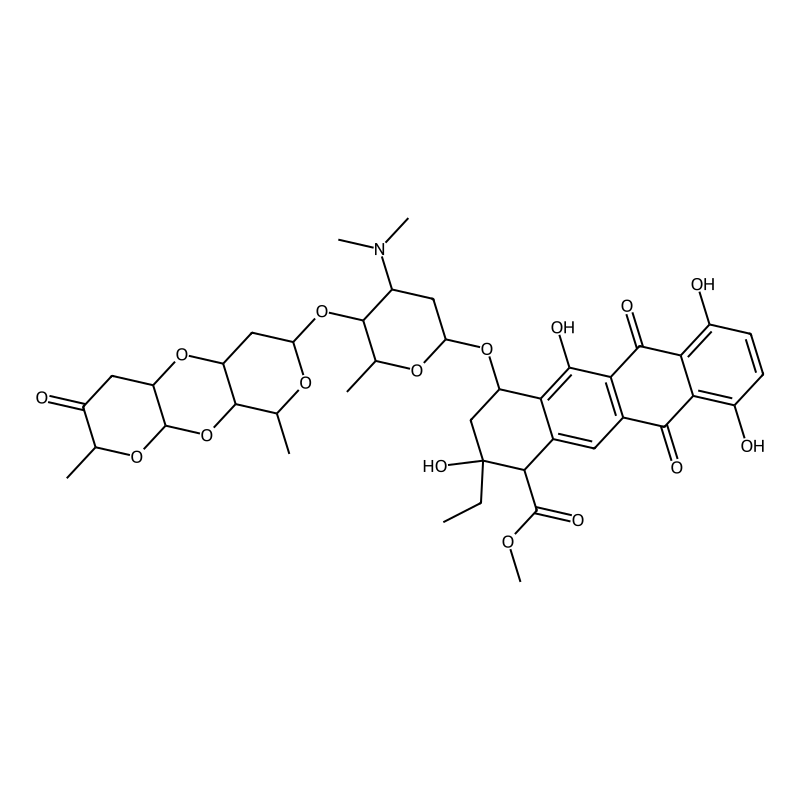

Cinerubin B is a natural anthracycline antibiotic produced by specific strains of the genus Streptomyces, particularly Streptomyces sp. SPB74 and Streptomyces eurythermus. This compound is recognized for its intricate structure, which includes multiple hydroxyl groups and a dimethylamino group, contributing to its potent biological activities, especially its anticancer properties. Cinerubin B exhibits a molecular formula of C42H51NO16 and is characterized by its bright orange crystalline form, melting at 180-181 °C .

- Oxidation: The compound can be oxidized to generate various derivatives.

- Reduction: Reduction reactions can alter the functional groups within the molecule.

- Substitution: Specific sites on the molecule can undergo substitution reactions, leading to new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled conditions to ensure the desired transformations occur effectively .

Cinerubin B has demonstrated significant biological activity, particularly in the field of oncology. Its mechanisms include:

- Anticancer Properties: The compound inhibits RNA synthesis and the growth of various cancer cell lines, including L1210 murine leukemia cells.

- Induction of Apoptosis: Cinerubin B triggers cellular senescence and apoptosis in cancer cells, contributing to its potential as an anticancer agent .

- Antibiotic Activity: It has antibacterial properties, making it a candidate for further research in antibiotic development .

The synthesis of Cinerubin B primarily involves fermentation processes using specific Streptomyces strains. The production process typically includes:

- Fermentation: Cultivation of Streptomyces in nutrient-rich media under controlled conditions.

- Extraction: Isolation of Cinerubin B from the culture broth and mycelium through solvent extraction techniques.

- Purification: Further purification steps are implemented to obtain the compound in its crystalline form.

Advanced methods such as genome mining and bioinformatics are also employed to enhance the yield of secondary metabolites like Cinerubin B .

Cinerubin B has a wide range of applications across various fields:

- Medicinal Research: Investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.

- Biochemical Studies: Utilized as a model compound for studying anthracycline biosynthesis and developing new synthetic methodologies.

- Antibiotic Development: Explored for its antibacterial properties, contributing to the search for new antibiotics .

Research on Cinerubin B's interactions with other compounds is ongoing. Notably, it has been studied alongside other anthracyclines to understand its unique mechanisms and potential synergistic effects. Its interactions with cellular targets involved in apoptosis and cell cycle regulation are particularly significant for its anticancer activity .

Cinerubin B belongs to a class of compounds known as anthracyclines, which share structural similarities but differ in their biological activities and therapeutic applications. Here are some notable similar compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Cinerubin A | Glycosylated structure | Different sugar moiety; distinct biological activity |

| Doxorubicin | Anthracycline backbone | Widely used in cancer therapy; extensive clinical data |

| Epirubicin | Similar core structure | Improved pharmacokinetics compared to Doxorubicin |

| Aclacinomycin A | Related anthracycline | Similar anticancer properties but different efficacy |

| Musettamycin | Anthracycline class | Unique sugar components; distinct antibacterial activity |

Cinerubin B's uniqueness lies in its specific structural features and its potent biological activities that differentiate it from these similar compounds .

Cinerubin B was first isolated in the 1960s from Streptomyces violaceochromogenes, a soil-dwelling actinobacterium known for its pigment-producing capabilities. Early structural elucidation efforts using nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its anthraquinone backbone linked to a unique trisaccharide chain comprising rhodinose, cinerulose B, and 2-deoxyfucose. The discovery of cinerubin-producing strains expanded with the identification of Streptomyces griseorubiginosus No. 4915, which yielded cinerubins A and B through optimized fermentation.

Taxonomic Significance

Cinerubin B is predominantly synthesized by phylogenetically diverse Streptomyces species, including:

- Streptomyces sp. CMAA 1527 (Antarctic rhizosphere isolate)

- Streptomyces sp. SPB74 (terrestrial isolate)

- Streptomyces eurythermus H1715MY2 (novel anthracycline producer)

These strains thrive in nutrient-poor environments, such as the rhizosphere of Deschampsia antarctica in Antarctica, where they compete via secondary metabolite production. Genome mining of Streptomyces sp. SPB74 revealed a 45-kb biosynthetic gene cluster (BGC) encoding a type II polyketide synthase (PKS), glycosyltransferases, and oxidative enzymes responsible for cinerubin B assembly.

Key Milestones in Discovery

Classification Within the Anthracycline Antibiotic Family

Cinerubin B belongs to the anthracycline family, a class of glycosylated polyketides renowned for their anticancer and antibacterial properties. Its structural and functional features align it with two subgroups:

Structural Classification

Functional Classification

Anticancer Agents:

Antibacterial Agents:

Biosynthetic Uniqueness:

Mechanistic Comparison to Other Anthracyclines

Cinerubin B, a glycosylated anthracycline antibiotic derived from Streptomyces species, possesses the molecular formula C₄₂H₅₁NO₁₆ with a molecular weight of 825.85 daltons [2] [4] [5]. This complex natural product exhibits a characteristic anthracycline structure consisting of a tetracyclic aglycone core conjugated to multiple sugar moieties through glycosidic linkages [2] [8].

The stereochemical configuration of Cinerubin B has been extensively characterized through nuclear magnetic resonance spectroscopy and mass spectrometry techniques [13]. The compound features multiple chiral centers distributed across both the aglycone and carbohydrate components, contributing to its complex three-dimensional architecture [2]. The absolute stereochemistry has been established through comparison with related anthracycline antibiotics and confirmed by spectroscopic analysis [9] [13].

The following table summarizes the fundamental molecular characteristics of Cinerubin B:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₂H₅₁NO₁₆ | [2] [4] |

| Molecular Weight | 825.85 g/mol | [2] [4] |

| CAS Number | 35906-51-5 | [2] [4] |

| Density | 1.48 g/cm³ | [14] |

| Flash Point | 496.3°C | [14] [20] |

| Melting Point | 180-181°C | [21] |

The stereochemical analysis reveals that Cinerubin B contains the epsilon-pyrromycinone aglycone, which shares structural similarity with other members of the cinerubin family [9] [22]. The configuration of the sugar components follows established patterns observed in related anthracycline glycosides, with all glycosidic linkages exhibiting alpha-anomeric configurations [26].

Trisaccharide Moieties and Glycosylation Patterns

Cinerubin B is characterized by its complex trisaccharide moiety, which represents a distinctive feature among anthracycline antibiotics [8]. The carbohydrate component consists of three distinct sugar units: rhodosamine, rhodinose, and aculose, arranged in a specific glycosylation pattern that contributes significantly to the compound's biological properties [9] [24].

The trisaccharide structure has been elucidated through comprehensive hydrolysis studies and spectroscopic analysis [9]. Acid hydrolysis of Cinerubin B with 0.1 normal hydrochloric acid at 85°C for 30 minutes yields epsilon-pyrromycinone as the aglycone component, along with the three constituent sugars: rhodosamine, rhodinose, and aculose [9].

Mass spectrometric fragmentation studies have provided detailed insights into the glycosylation patterns [8] [13]. The compound exhibits characteristic neutral losses corresponding to specific disaccharide units, particularly a neutral loss of 240 mass units attributed to the loss of the disaccharide cinerulosyl-2-deoxyfucosyl moiety [8]. This fragmentation pattern is consistent with the presence of a charge-remote hydrogen rearrangement mechanism during mass spectrometric analysis [8].

The glycosidic linkages in Cinerubin B follow a specific attachment pattern where the first sugar unit is directly connected to the aglycone at the C-7 position [26]. Nuclear Overhauser effect studies have confirmed the spatial relationships between the aglycone and the anomeric proton of the first sugar residue [26]. The subsequent sugar units are connected through alpha-1,4 and alpha-1,3 glycosidic bonds, forming the complete trisaccharide chain [22] [24].

| Sugar Component | Position | Linkage Type | Anomeric Configuration |

|---|---|---|---|

| Rhodosamine | Terminal | α-1,4 | Alpha |

| Rhodinose | Central | α-1,3 | Alpha |

| Aculose | Proximal | C-7 attachment | Alpha |

The biosynthetic pathway responsible for the formation of these sugar units involves specialized glycosyltransferases encoded within the cinerubin biosynthetic gene cluster [12] [13]. Genome mining studies have identified specific genes responsible for the synthesis of each sugar component, including the enzymes required for the formation of the unusual deoxy and amino sugar modifications [13].

Ultraviolet-Visible Spectral Characteristics and Stability Profiles

Cinerubin B exhibits distinctive ultraviolet-visible spectroscopic properties characteristic of anthracycline antibiotics, with multiple absorption maxima reflecting the extended conjugated system of the tetracyclic aglycone [15]. The compound displays prominent absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum [14] [15].

The ultraviolet-visible spectrum of Cinerubin B shows characteristic absorption maxima at approximately 497 nanometers, which corresponds to the π-π* electronic transitions within the anthracycline chromophore [15]. This absorption maximum is consistent with other members of the anthracycline family and serves as a diagnostic feature for compound identification [15]. Additional absorption bands are observed at shorter wavelengths, including peaks around 233, 246, and 294 nanometers, which arise from higher energy electronic transitions [15].

The visible absorption properties of Cinerubin B contribute to its characteristic reddish-orange coloration, which is typical of anthracycline compounds [20]. The compound exhibits good solubility in polar organic solvents such as methanol, ethanol, chloroform, ethyl acetate, and acetone, with moderate solubility in butanol and benzene, and limited solubility in water and hexane [20].

Stability studies have demonstrated that Cinerubin B maintains chemical stability under normal storage conditions [20] [21]. The compound exhibits thermal stability up to its melting point range of 180-181°C, beyond which thermal decomposition may occur [21]. Storage recommendations specify maintenance at -20°C in dry, dark conditions to preserve compound integrity over extended periods [2] [20].

| Spectroscopic Property | Value | Conditions |

|---|---|---|

| Primary λmax | 497 nm | Methanol solution |

| Secondary absorption | 233, 246, 294 nm | Ultraviolet region |

| Extinction coefficient | Variable | Concentration dependent |

| Thermal stability | Up to 180°C | Dry conditions |

| Storage temperature | -20°C | Long-term stability |

The stability profile indicates that Cinerubin B is chemically stable under normal laboratory conditions, with no significant decomposition observed when stored according to recommended protocols [20] [21]. The compound does not present explosion hazards and maintains its structural integrity when handled using standard chemical safety procedures [21]. Factors such as heat, flames, and sparks should be avoided to prevent potential degradation [20].